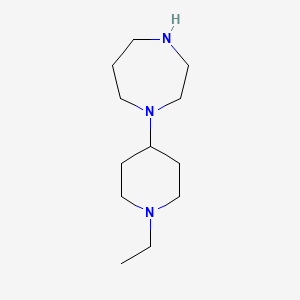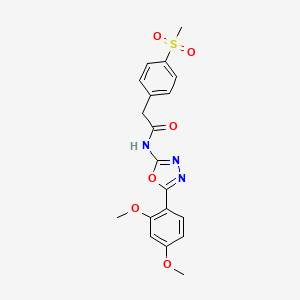
4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that likely contains an aminomethyl group and a carboxylic acid group . Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2 . They can be described as a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve complex organic synthesis procedures. For instance, aminomethylbenzoic acid has been used in the preparation of organocobalt complexes .Physical And Chemical Properties Analysis
Amino acids, which are similar in structure to the given compound, are colorless, crystalline substances. They have a high melting point (200-300°C) due to ionic properties .科学的研究の応用
Synthesis and Pharmacological Exploration
A study explored the synthesis of a new series of pyrazole derivatives, including those related to 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, for their potential analgesic and anti-inflammatory activities. These compounds showed significant promise with minimal ulcerogenic potential, suggesting a pathway for developing novel analgesic and anti-inflammatory agents with reduced side effects (Gokulan et al., 2012).
Corrosion Inhibition
Research on pyrazole derivatives, including structures similar to 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds show a high inhibition efficiency, providing a potential for their application in protecting metal surfaces against corrosion in industrial settings (Herrag et al., 2007).
Metal Coordination Polymers
Another area of application is in the synthesis of metal coordination polymers. Pyrazole-based ligands have been used to construct coordination polymers with Zn(II) and Cd(II) ions, leading to materials with interesting structural properties and potential applications in catalysis, gas storage, or separation technologies (Cheng et al., 2017).
Structural and Spectral Studies
Studies on pyrazole-4-carboxylic acid derivatives have combined experimental and theoretical approaches to investigate their structural and electronic properties. These compounds, closely related to 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, have been characterized through various spectroscopic techniques, contributing to the understanding of their potential biological and pharmaceutical applications (Viveka et al., 2016).
Antitumor and Antimicrobial Activities
Pyrazole derivatives have also been synthesized and evaluated for their antitumor, antifungal, and antibacterial activities. These studies indicate the potential of pyrazole-based compounds in developing new therapeutic agents with specific pharmacophore sites targeting cancer and microbial infections (Titi et al., 2020).
Safety and Hazards
特性
IUPAC Name |
4-(aminomethyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(6(10)11)4(2-7)3-8-9/h3H,2,7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLORRRVOLGIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)
![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2965691.png)


![8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965697.png)
![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2965699.png)
![N-cyclohexyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2965700.png)
![3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965701.png)
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2965702.png)
amino}-2-methylpropanoic acid](/img/structure/B2965703.png)
![2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2965704.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B2965705.png)

